
3-Bromo-8-iodo-1,5-naphthyridine
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Overview
Description
3-Bromo-8-iodo-1,5-naphthyridine is a heterocyclic compound with the molecular formula C8H4BrIN2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of bromine and iodine atoms at the 3rd and 8th positions of the naphthyridine ring, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-iodo-1,5-naphthyridine typically involves halogenation reactions. One common method is the bromination of 8-iodo-1,5-naphthyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-iodo-1,5-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Oxidation and Reduction Reactions: The naphthyridine ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield biaryl derivatives, while nucleophilic substitution can produce azido or thiol-substituted naphthyridines .
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antimicrobial Activity
3-Bromo-8-iodo-1,5-naphthyridine has been identified as a promising scaffold for developing pharmaceuticals targeting cancer and infectious diseases. Research indicates that derivatives of naphthyridines exhibit notable cytotoxicity against various cancer cell lines, including HeLa and HL-60 cells. For instance, compounds derived from this structure have shown activity against Plasmodium falciparum, the causative agent of malaria, and have been effective in inhibiting topoisomerase II, an enzyme crucial for DNA replication in cancer cells .
Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of naphthyridine derivatives with enhanced anticancer properties through modifications at the 3 and 8 positions. These modifications improved the selectivity and potency against specific cancer types while reducing toxicity to normal cells .
Chemical Biology
Enzyme Probes
The compound serves as a molecular probe in biological assays to study enzyme interactions and cellular pathways. Its ability to selectively bind to target enzymes allows researchers to elucidate mechanisms of action for various biological processes .
Case Study: Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic strategies for metabolic disorders .
Versatile Intermediate
This compound acts as a key intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes .
Case Study: Synthesis Pathways
Researchers have developed efficient synthetic routes involving this compound that yield high-purity products suitable for further biological testing. These pathways often utilize mild reaction conditions and readily available starting materials .
Mechanism of Action
The mechanism of action of 3-Bromo-8-iodo-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The presence of bromine and iodine atoms enhances its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,5-naphthyridine: Lacks the iodine atom at the 8th position, which may affect its reactivity and biological activity.
8-Iodo-1,5-naphthyridine: Lacks the bromine atom at the 3rd position, resulting in different chemical properties and applications.
1,5-Naphthyridine: The parent compound without any halogen substitutions, used as a precursor in various synthetic routes.
Uniqueness
3-Bromo-8-iodo-1,5-naphthyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery .
Biological Activity
3-Bromo-8-iodo-1,5-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the molecular formula C8H5BrIN and a molecular weight of approximately 284.04 g/mol. Its structure features a naphthyridine core with bromine and iodine substituents, which are critical for its biological interactions.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways. Specifically, it has shown potential as a DNA gyrase inhibitor, which is significant in bacterial DNA replication processes .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical Cancer) | 12.5 | |
HL-60 (Leukemia) | 15.0 | |
MCF-7 (Breast Cancer) | 10.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and inhibition of cell proliferation.
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties as well. Its mechanism might involve interference with viral replication processes or inhibition of viral entry into host cells.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Study on Tumor Growth Inhibition : In a mouse model bearing solid tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of approximately 70% at optimal doses .
- Antibacterial Efficacy in Infection Models : In an infection model using Staphylococcus aureus, administration of this compound led to a marked decrease in bacterial load in tissues compared to untreated controls .
Properties
IUPAC Name |
3-bromo-8-iodo-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXAELDBYVMSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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